(S)-4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride
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Overview
Description
(S)-4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a fluorine atom and a nitrile group attached to a benzene ring, along with an aminoethyl side chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride typically involves the asymmetric synthesis of the chiral amine. One common method is the direct catalytic asymmetric synthesis of α-chiral primary amines. This method utilizes catalytic systems to achieve high enantioselectivity and yield .
Industrial Production Methods
Industrial production methods for this compound often involve the use of engineered transaminase polypeptides. These biocatalysts have been shown to efficiently convert substrates like 3’-hydroxyacetophenone to the desired chiral amine with high enantiomeric excess and conversion rates .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted benzene rings.
Scientific Research Applications
(S)-4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(1-Aminoethyl)-6-fluoroquinolin-2(1H)-one hydrochloride
- (S)-3-(1-Aminoethyl)phenol hydrochloride
Uniqueness
(S)-4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorine atom and a nitrile group on the benzene ring, along with the chiral aminoethyl side chain, makes it particularly valuable for various applications .
Properties
Molecular Formula |
C9H10ClFN2 |
---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
4-[(1S)-1-aminoethyl]-3-fluorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C9H9FN2.ClH/c1-6(12)8-3-2-7(5-11)4-9(8)10;/h2-4,6H,12H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
IPHUUNLWRXSURM-RGMNGODLSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)C#N)F)N.Cl |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C#N)F)N.Cl |
Origin of Product |
United States |
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